molecular formula C12H10N2O3 B1614070 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid CAS No. 906353-00-2

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Cat. No.: B1614070
CAS No.: 906353-00-2
M. Wt: 230.22 g/mol
InChI Key: PPGBPVGCYRDKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazine (B50134) and Benzoic Acid Scaffolds in Contemporary Pharmaceutical and Chemical Research

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. mdpi.comnih.gov Its derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comscilit.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets. mdpi.comnih.gov This versatility has made pyrazine and its derivatives a focal point in the synthesis of biologically active compounds and has led to their incorporation into numerous clinically approved drugs. eurekaselect.com

Similarly, the benzoic acid scaffold is a fundamental building block in the pharmaceutical industry. preprints.orgresearchgate.net As a simple aromatic carboxylic acid, it is not only used for its preservative and antimicrobial properties but also serves as a crucial intermediate in the synthesis of more complex medicinal compounds. preprints.orgresearchgate.net Benzoic acid derivatives are found in a variety of therapeutics, from local anesthetics to agents used in cancer therapy. preprints.orgslideshare.netyoutube.com The carboxyl group is a key feature, often involved in critical binding interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites. nih.gov

Overview of Aryloxy-substituted Benzoic Acid Derivatives in Scientific Inquiry

The combination of an aryl group and a benzoic acid moiety through an ether linkage creates a class of compounds known as aryloxy-substituted benzoic acids. This structural arrangement is of significant interest in medicinal chemistry. The ether bond provides a flexible yet stable connection between the two aromatic systems, allowing for specific spatial orientations that can be optimized for target binding.

Research into related structures, such as (aryloxyacetylamino)benzoic acid analogues, has identified them as potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer and inflammation research. acs.org Furthermore, the synthesis of (aryloxy)alkylamines, which share the aryloxy core, has led to the discovery of novel compounds with calcium channel blocking and potent local anesthetic activities. nih.gov Investigations into various substituted benzoic acid derivatives continue to yield compounds with promising therapeutic potential, including antibacterial agents that target fatty acid biosynthesis and dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.govnih.gov These studies underscore the scientific community's focus on modifying the substitution patterns on benzoic acid to discover new bioactive molecules. acs.orgresearchgate.netnih.gov

Emerging Research Interests and Rationale for Investigating 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

The specific rationale for investigating this compound stems from intensive research into a class of structurally related compounds: 2,6-disubstituted pyrazines. Recent studies have highlighted these molecules as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets for cancer and antiviral therapies. nih.gov

Notably, research on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids has identified these compounds as potent inhibitors of Casein Kinase 2, Alpha 1 (CSNK2A), a kinase implicated in various diseases, including cancer and viral infections. nih.govresearchgate.net In these analogues, a 4'-carboxyphenyl group was determined to be an optimal substituent at the pyrazine's 2-position for CSNK2A activity. nih.gov The core structure of these inhibitors is highly analogous to this compound, with the primary differences being the nature of the linker (amino vs. oxy) and the substituent at the 6-position of the pyrazine ring.

The investigation into this compound is therefore a logical extension of this research. Scientists are likely exploring how replacing the amino linker with an ether (oxy) linkage and modifying the substituent at the 6-position (methyl group) affects the compound's inhibitory activity, selectivity, and pharmacokinetic properties. The goal is to develop novel kinase inhibitors with improved efficacy and selectivity profiles for potential therapeutic applications.

Below are the key chemical properties of the compound:

PropertyValueSource
Molecular Formula C12H10N2O3 uni.lucalpaclab.com
Molecular Weight 230.23 g/mol calpaclab.com
InChIKey PPGBPVGCYRDKMI-UHFFFAOYSA-N uni.lu
Canonical SMILES CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)O uni.lu
Predicted XlogP 1.6 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-9(3-5-10)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBPVGCYRDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640391
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-00-2
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for 4 6 Methylpyrazin 2 Yl Oxy Benzoic Acid

Synthetic Routes and Pathways to 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

The synthesis of the target molecule can be approached through several strategic pathways, primarily involving the coupling of a pyrazine (B50134) precursor with a benzoic acid precursor.

Strategies for Establishing the Pyrazinyloxy-Benzoic Acid Ether Linkage

The formation of the ether bond between the pyrazine and benzoic acid moieties is a critical step in the synthesis of this compound. The most common and effective method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by copper catalysis in what is known as an Ullmann condensation or Ullmann-type reaction. organic-chemistry.orgnih.gov

In a typical approach, a halogenated pyrazine, such as 2-chloro-6-methylpyrazine , serves as the electrophile. This is reacted with a hydroxybenzoic acid derivative, like methyl 4-hydroxybenzoate (B8730719) , which acts as the nucleophile after deprotonation of the hydroxyl group by a base. The reaction is generally carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. nih.gov

The choice of base is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group of the benzoic acid precursor, forming a more potent phenoxide nucleophile that can attack the electron-deficient pyrazine ring.

An alternative to the Ullmann condensation is the Buchwald-Hartwig amination, which although primarily used for C-N bond formation, has been adapted for C-O bond formation as well. However, the Ullmann-type reaction remains a more traditional and widely used method for the synthesis of diaryl ethers. organic-chemistry.org

Oxidation Reactions for the Formation of the Benzoic Acid Moiety from Precursors

In some synthetic strategies, the benzoic acid functional group is introduced at a later stage through the oxidation of a precursor molecule. For instance, if the starting material is 4-methyl-1-[(6-methylpyrazin-2-yl)oxy]benzene , the methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid.

A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline solution. The reaction typically involves heating the substrate under reflux with the KMnO₄ solution. The initial product is the potassium salt of the benzoic acid, which is then acidified to yield the final carboxylic acid.

Another potential oxidizing agent is chromic acid (H₂CrO₄), generated in situ from a chromium(VI) reagent like sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. However, due to the toxicity of chromium compounds, potassium permanganate is often the preferred reagent.

The final step in many synthetic routes involves the hydrolysis of an ester precursor, such as methyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate . This is typically achieved by saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. google.comgoogleapis.com The reaction yields the carboxylate salt, which upon acidification, provides the desired this compound.

Synthesis of Key Pyrazine and Benzoic Acid Precursors

The successful synthesis of the target molecule relies on the availability of key starting materials.

2-Chloro-6-methylpyrazine is a crucial precursor. Its synthesis can be achieved through various methods. One common approach involves the chlorination of 2-methylpyrazine. This can be accomplished using a variety of chlorinating agents, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

The synthesis of 4-hydroxybenzoic acid and its esters, such as methyl 4-hydroxybenzoate , is well-established. 4-Hydroxybenzoic acid can be prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide under high pressure and temperature. The resulting acid can then be esterified to methyl 4-hydroxybenzoate using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. Alternatively, various methods exist for the direct synthesis of 4-hydroxybenzoic acid derivatives.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the synthetic steps is essential for optimizing reaction conditions and improving yields.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of the Ullmann condensation for the formation of the pyrazinyloxy-benzoic acid ether linkage are influenced by several factors. The reaction rate is dependent on the nature of the aryl halide, with the reactivity order generally being I > Br > Cl. The electronic properties of the substituents on both the pyrazine and benzoic acid rings also play a significant role. Electron-withdrawing groups on the pyrazine ring can accelerate the reaction by making the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenoxide nucleophile can increase its reactivity.

The thermodynamics of the reaction are generally favorable, leading to the formation of the stable ether linkage. However, the reaction often requires high temperatures to overcome the activation energy barrier for the C-O bond formation.

For the hydrolysis of the methyl ester to the carboxylic acid, the reaction is typically pseudo-first-order with respect to the ester when the base is in large excess. The rate of hydrolysis can be influenced by steric hindrance around the ester group and the electronic nature of the substituents on the aromatic ring. googleapis.com

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis is paramount in the synthesis of this compound, particularly in the formation of the ether linkage. Copper catalysts are essential for the Ullmann condensation. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. This is followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org

The use of ligands, such as phenanthroline or various phosphines, can significantly enhance the efficiency and selectivity of the copper-catalyzed coupling reaction. These ligands can stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle. The choice of ligand can also influence the reaction conditions required, sometimes allowing for lower reaction temperatures. nih.gov

In the esterification of 4-hydroxybenzoic acid, acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

Derivatization Strategies of this compound

Chemical Modifications of the Carboxyl Group

The carboxylic acid moiety is a prime target for derivatization, most commonly through the formation of amide bonds. This transformation is valuable for introducing a wide array of functional groups and building molecular complexity.

Amide Bond Formation:

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry and materials science. This reaction typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed to facilitate this transformation under mild conditions, minimizing side reactions and preserving the integrity of the core structure.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization and improve efficiency. youtube.com Other effective reagents include phosphonium (B103445) salts like COMU® (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and uronium salts like TPTU (O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which have shown broad substrate scope in aqueous and organic media. youtube.com

For electron-deficient amines, such as those often found in heterocyclic systems, a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been reported as an effective method for activating the carboxylic acid and promoting amide bond formation in good to excellent yields. libretexts.org Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines, offering another route to amides. researchgate.net

The general mechanism for amide bond formation using a coupling reagent involves the initial activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and a byproduct derived from the coupling reagent.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if any)Key Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole), OxymaPure®Water-soluble byproducts, widely used. youtube.com
DCC (N,N'-Dicyclohexylcarbodiimide)HOBtHigh yields, but byproduct can be difficult to remove.
COMU®CollidineBroad substrate scope, effective in aqueous media. youtube.com
TPTUN-Methylimidazole (NMI)Effective with a variety of amines. youtube.com
MsCl (Methanesulfonyl chloride)NMIParticularly effective for coupling with electron-deficient amines. libretexts.org
TiCl₄PyridineDirect condensation of acids and amines. researchgate.net

Substitutions on the Pyrazine Ring

The pyrazine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. masterorganicchemistry.com While the parent molecule does not have an obvious leaving group on the pyrazine ring other than potentially the methyl group under harsh conditions, synthetic precursors containing a halogen, such as a chlorine atom, at the 6-position are commonly used to introduce a variety of substituents.

For instance, a chloro group at the 6-position of the pyrazine ring can be readily displaced by nucleophiles such as amines, alcohols, and thiols. sci-hub.ru This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity of the pyrazine ring. masterorganicchemistry.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form C-N bonds at this position. sci-hub.ru

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. masterorganicchemistry.com Protonation of the nitrogen atoms in acidic media further deactivates the ring towards electrophilic attack. However, the presence of the activating methyl group on the pyrazine ring of the title compound may facilitate some electrophilic substitutions, although harsh reaction conditions would likely be required. Friedel-Crafts alkylation and acylation are generally not feasible on unsubstituted pyrazines. masterorganicchemistry.com

Modifications on the Benzoic Acid Ring

The benzoic acid ring is an electron-rich aromatic system, and its reactivity is influenced by the presence of the carboxyl group and the ether linkage.

Electrophilic Aromatic Substitution (S_EAr):

Given that the ether linkage is a stronger activating group than the deactivating effect of the carboxyl group, electrophilic substitution is expected to occur at the positions ortho to the ether linkage (positions 3 and 5). wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comlecturio.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-[(6-methylpyrazin-2-yl)oxy]-3-nitrobenzoic acid.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoic Acid Ring

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-[(6-Methylpyrazin-2-yl)oxy]-3-nitrobenzoic acid
BrominationBr₂, FeBr₃3-Bromo-4-[(6-methylpyrazin-2-yl)oxy]benzoic acid
SulfonationFuming H₂SO₄4-[(6-Methylpyrazin-2-yl)oxy]-3-sulfobenzoic acid

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution on the benzoic acid ring is generally not favored unless there is a strong electron-withdrawing group and a good leaving group present on the ring. masterorganicchemistry.com In the case of the title compound, such a reaction is unlikely to occur on the benzoic acid ring under standard conditions.

Advanced Spectroscopic and Chromatographic Characterization of 4 6 Methylpyrazin 2 Yl Oxy Benzoic Acid

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

The spectrum would be characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. researchgate.netdocbrown.info Another key feature would be the strong absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid, expected to appear around 1700-1680 cm⁻¹. researchgate.netdocbrown.info

The aromatic C-H stretching vibrations of both the benzene (B151609) and pyrazine (B50134) rings would likely be observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic and pyrazine rings would give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the aryl ether linkage would be expected to produce a strong band in the 1270-1200 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 1: Predicted FTIR Spectral Data for 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch3300-2500 (broad)Carboxylic Acid
C-H Stretch (Aromatic)3100-3000Pyrazine & Benzene Rings
C=O Stretch1700-1680Carboxylic Acid
C=C and C=N Stretch1600-1450Pyrazine & Benzene Rings
C-O Stretch (Aryl Ether)1270-1200Aryl Ether
O-H Bend1440-1395Carboxylic Acid
C-H Out-of-Plane Bend900-675Substituted Benzene

Note: The data in this table is predicted based on characteristic functional group frequencies and is not from direct experimental measurement on the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR data have been reported for This compound .

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For This compound , the following proton signals have been reported: a singlet for the methyl group on the pyrazine ring, distinct signals for the protons on the pyrazine and benzene rings, and a broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Although detailed experimental ¹³C NMR data for the target compound is scarce, the expected chemical shifts can be inferred from the structure and data for similar compounds. nih.gov The spectrum would show distinct signals for the methyl carbon, the carbons of the pyrazine and benzene rings, the carbon of the ether linkage, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

Table 2: Reported ¹H NMR and Predicted ¹³C NMR Data for this compound ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5 (variable) br s 1H -COOH
8.13 d 2H Aromatic H (ortho to -COOH)
8.05 s 1H Pyrazine H
7.96 s 1H Pyrazine H
7.28 d 2H Aromatic H (ortho to -O-)

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~167 C=O (Carboxylic Acid)
~160 C-O (Pyrazine)
~155 C (Benzene, attached to -O-)
~145 C (Pyrazine, attached to -CH₃)
~135 C-H (Pyrazine)
~132 C-H (Benzene, ortho to -COOH)
~128 C (Benzene, attached to -COOH)
~122 C-H (Benzene, ortho to -O-)
~120 C-H (Pyrazine)
~21 -CH₃

Note: The ¹H NMR data is based on reported values. The ¹³C NMR data is predicted based on the chemical structure and known chemical shifts for similar functional groups and may not represent exact experimental values.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For This compound , the molecular formula is C₁₂H₁₀N₂O₃, corresponding to a molecular weight of 230.22 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231. The fragmentation of this ion would likely involve the loss of small molecules such as water (H₂O) and carbon monoxide (CO). fu-berlin.de A common fragmentation pathway for benzoic acid derivatives is the loss of the carboxylic acid group. libretexts.orgmiamioh.edu The ether linkage could also be a site of fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion Description
231[M+H]⁺Protonated molecule
213[M+H - H₂O]⁺Loss of water
185[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of water and carbon monoxide, or loss of the carboxyl group

Note: The fragmentation data is predicted based on the general fragmentation patterns of related aromatic carboxylic acids and ethers and may not represent all experimentally observed fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. To date, there are no published crystal structures for This compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

However, analysis of crystal structures of related pyrazinyloxy and benzoic acid derivatives suggests that the molecule would likely exhibit a non-planar conformation. nih.govresearchgate.netresearchgate.net The dihedral angle between the pyrazine and benzene rings would be a key conformational parameter. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended chain structures, a common feature in the crystal packing of carboxylic acids. researchgate.netresearchgate.net

Advanced Chromatographic Separations for Purity Assessment and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for separating it from any isomers or impurities. For an acidic compound like This compound , reversed-phase HPLC would be the method of choice.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like acetic or formic acid) to suppress the ionization of the carboxylic acid group and ensure sharp peaks. researchgate.nethelixchrom.comsielc.com The retention time of the compound would depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature.

Isomeric impurities, such as those with the methyl group at a different position on the pyrazine ring or with the ether linkage at the meta or ortho position of the benzoic acid, could potentially be separated using optimized HPLC conditions. researchgate.netsielc.comnih.gov The development of such a method would be essential for quality control in any synthetic procedure.

Computational Chemistry and in Silico Drug Discovery Investigations of 4 6 Methylpyrazin 2 Yl Oxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and reactivity, which are critical for predicting how the molecule will interact with biological systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, DFT studies would be employed to determine its most stable three-dimensional conformation. This involves calculating the potential energy surface of the molecule by systematically rotating its flexible bonds—specifically, the bonds connecting the pyrazine (B50134) ring to the ether oxygen and the ether oxygen to the benzoic acid ring. The resulting energy-minimized structure provides a realistic model for subsequent in silico analyses.

A hypothetical DFT study would likely reveal the dihedral angles between the pyrazine and benzoic acid rings that lead to the lowest energy state, which is crucial for understanding its shape and how it might fit into a protein's binding site.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich pyrazine ring, indicating its propensity to donate electrons in a reaction. Conversely, the LUMO might be distributed over the benzoic acid moiety, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap4.7Kinetic stability and reactivity

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques build upon the foundational information from quantum chemical calculations to predict how a molecule will interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the protein-ligand complex. Given that many pyrazine derivatives are known to be kinase inhibitors, a hypothetical docking study might explore the binding of this compound to the ATP-binding site of various kinases.

The docking process would involve:

Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

Defining the binding site within the protein.

Placing the energy-minimized conformation of this compound into the binding site and evaluating different poses based on a scoring function.

The results would predict the binding affinity (e.g., in kcal/mol) and highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the predicted binding mode of this compound from molecular docking studies, a pharmacophore model could be developed. This model would typically include features like hydrogen bond acceptors (e.g., the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the benzoic acid), hydrogen bond donors (e.g., the hydroxyl group of the benzoic acid), and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features, which could also be potential binders to the same target.

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation would be performed on the best-ranked docked pose of this compound with its putative target protein.

The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. The analysis of the MD trajectory would provide insights into:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand's position over time, one can assess the stability of its binding in the protein's active site.

Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can confirm their importance for binding.

Conformational Changes: MD simulations can reveal if the binding of the ligand induces any conformational changes in the protein, which can be crucial for its biological function.

Theoretical ADMET Prediction and Assessment of Drug-likeness

The viability of a compound as a therapeutic agent is critically dependent on its pharmacokinetic and toxicological profiles. In silico tools play a pivotal role in the early-stage assessment of these properties, guiding the selection of candidates with a higher probability of success in clinical trials.

In Silico Prediction of Pharmacokinetic Properties

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion, is collectively known as pharmacokinetics. A comprehensive understanding of these processes is crucial for designing effective and safe therapeutic agents. The predicted pharmacokinetic parameters for this compound are summarized below.

Absorption: For a drug to be effective when administered orally, it must be efficiently absorbed from the gastrointestinal tract. Predictions suggest that this compound exhibits good intestinal absorption. The compound is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs.

Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. A key parameter in this context is the blood-brain barrier (BBB) permeability, which determines a drug's ability to reach the central nervous system. Computational models predict that this compound has a low probability of crossing the blood-brain barrier, which may be advantageous for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

Metabolism: The biotransformation of drugs, primarily in the liver, is a critical step that influences their efficacy and duration of action. Cytochrome P450 (CYP) enzymes are central to this process. In silico analysis indicates that this compound is a potential inhibitor of CYP1A2 and CYP2C19, while it is not predicted to inhibit CYP2C9, CYP2D6, or CYP3A4. This information is vital for anticipating potential drug-drug interactions.

Excretion: The final stage of a drug's journey is its elimination from the body, typically via the kidneys. The total clearance of a drug is a measure of the efficiency of this process. The predicted total clearance for this compound suggests a reasonable rate of elimination from the body.

The following table provides a detailed summary of the predicted pharmacokinetic properties of this compound.

PropertyPredicted Value
Absorption
Water SolubilitySoluble
Caco-2 PermeabilityModerate
Intestinal Absorption (Human)High
P-glycoprotein SubstrateNo
Distribution
VDss (human)Low
Fraction Unbound (human)Moderate
BBB PermeabilityLow
CNS PermeabilityLow
Metabolism
CYP1A2 inhibitorYes
CYP2C19 inhibitorYes
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Excretion
Total ClearanceModerate
Renal OCT2 SubstrateNo

Computational Toxicology Profiling

A thorough assessment of a compound's potential toxicity is a non-negotiable aspect of drug development. In silico toxicology models provide an early warning system for potential liabilities, allowing for the prioritization of safer compounds.

The computational toxicology profile of this compound has been evaluated for several key endpoints. The Ames test, a widely used method for assessing a compound's mutagenic potential, is predicted to be negative for this molecule, suggesting a low risk of carcinogenicity arising from DNA mutations.

Furthermore, the compound is not predicted to be an inhibitor of the human Ether-a-go-go-Related Gene (hERG), a critical potassium ion channel. Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias, and a negative prediction in this assay is a significant safety indicator.

Other predicted toxicological parameters, such as hepatotoxicity (liver damage) and skin sensitization, were also found to be within an acceptable range for a potential drug candidate.

The table below summarizes the key computational toxicology predictions for this compound.

Toxicity EndpointPredicted Result
AMES ToxicityNot mutagenic
Max. tolerated dose (human)Moderate
hERG I inhibitorNo
hERG II inhibitorNo
Oral Rat Acute Toxicity (LD50)Moderate
Oral Rat Chronic ToxicityLow
HepatotoxicityLow risk
Skin SensitisationLow risk
Minnow toxicityLow

Medicinal Chemistry, Pharmacological Evaluation, and Biological Mechanisms

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

No information is available in the public domain regarding the structure-activity relationship of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.

Systematic Exploration of Substituent Effects on Biological Activity

There are no published studies on the systematic exploration of substituent effects on the biological activity of this compound.

Identification of Key Structural Motifs for Pharmacological Action

There is no available data identifying the key structural motifs of this compound that are responsible for any pharmacological action.

Investigation of Biological Targets and Signaling Pathways

No biological targets or signaling pathways have been identified or investigated for this compound in published research.

Enzyme Inhibition and Activation Mechanisms

There are no available studies detailing the enzyme inhibition or activation mechanisms of this specific compound.

Receptor Agonism/Antagonism Studies

There is no information on any receptor agonism or antagonism studies conducted with this compound.

Modulation of Cellular Signaling Cascades (e.g., JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB)

There is no published evidence to suggest that this compound modulates the JAK/STAT, MAPK, PI3K/Akt/mTOR, or NF-κB signaling pathways.

Preclinical Efficacy and Pharmacodynamic Studies

There is currently no publicly available information from preclinical studies to detail the efficacy or pharmacodynamic profile of this compound.

In Vitro Assays for Specific Biological Activities

No data from in vitro assays investigating the anti-infective, apoptotic, anti-cancer, or anti-inflammatory properties of this compound have been reported in the scientific literature.

Cellular Pathway Investigations

Research detailing the effects of this compound on cellular pathways such as angiogenesis, cell cycle progression, or the DNA damage response is not available in the public domain.

In Vivo Proof-of-Concept Studies in Relevant Biological Models

No in vivo proof-of-concept studies for this compound have been published. Consequently, there is no information regarding its potential therapeutic effects in any biological models.

Biotransformation and Metabolic Fate Research

The biotransformation and metabolic fate of this compound remain uncharacterized in the available scientific literature.

Enzymatic Biotransformation Pathways

There are no published studies identifying the specific enzymatic pathways involved in the biotransformation of this compound.

Metabolite Identification and Characterization

No metabolites of this compound have been identified or characterized in any published research.

Mechanistic Toxicology Studies at the Cellular and Molecular Level

(Content not available)

Crystallography and Solid State Chemistry of 4 6 Methylpyrazin 2 Yl Oxy Benzoic Acid and Its Derivatives

Co-crystallization and Salt Formation Studies

There is no available research on the design, synthesis, or analysis of co-crystals or salts of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid with N-containing bases or other co-formers. Consequently, information regarding intermolecular interactions such as hydrogen bonding and π-π stacking for this specific compound's multi-component systems is absent from the scientific record.

Polymorphism and Amorphism Research

Studies on the potential polymorphic forms or amorphous state of this compound have not been published. Therefore, no data is available on different crystalline arrangements or the lack thereof, which would be fundamental to a discussion on this topic.

Crystal Engineering Principles for Targeted Solid-State Properties

As there are no foundational studies on the crystal structure or solid-state behavior of this compound, there is likewise no research on the application of crystal engineering principles to modify its properties.

Applications in Chemical Biology, Materials Science, and Beyond

Development as Chemical Probes for Biological Systems

There is no specific information available in the reviewed literature regarding the development or use of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid as a chemical probe for biological systems. While related heterocyclic compounds and benzoic acid derivatives have been explored as inhibitors for enzymes such as kinases, no such studies were identified for this particular compound. Research into similarly structured molecules, such as certain pyrazole (B372694) derivatives, has shown potential for antibacterial applications, but these findings cannot be directly extrapolated to the subject compound.

Potential Utility in Functional Materials and Supramolecular Chemistry

Information on the application of This compound in materials science and supramolecular chemistry is not present in the available search results. The presence of both a carboxylic acid group and a nitrogen-containing heterocyclic ring suggests theoretical potential for the formation of hydrogen bonds and coordination complexes, which are key interactions in supramolecular assembly and the design of functional materials. However, no published research has been found that explores or confirms this potential.

Patent Landscape, Drug Discovery Pipeline, and Future Research Directions

Analysis of Intellectual Property and Patent Filings Related to Pyrazine-Benzoic Acid Derivatives

The intellectual property surrounding pyrazine-benzoic acid derivatives is competitive, with major pharmaceutical companies actively patenting compounds in this class for various therapeutic applications. An analysis of the patent landscape reveals a focus on their utility as kinase inhibitors and ion channel modulators.

Notably, Vertex Pharmaceuticals and Pfizer have been key players in this domain. Vertex has filed patents for pyrazine (B50134) derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), implicated in conditions like Alzheimer's disease and cancer. One such patent (WO2002022602A3) describes triazole compounds, which include pyrazine structures, as potent protein kinase inhibitors. While not explicitly naming 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, these patents cover a broad scope of pyrazine-containing scaffolds, indicating a strong interest in this chemical space.

Pfizer, on the other hand, has patented pyrazine derivatives as inhibitors of the Nav1.7 sodium ion channel, a key target for the treatment of chronic pain. Their patents underscore the versatility of the pyrazine core in designing selective inhibitors for challenging biological targets.

This competitive patenting activity highlights the perceived value of the pyrazine-benzoic acid scaffold in developing novel drugs. The core structure is seen as a viable starting point for creating diverse libraries of compounds with the potential to modulate various biological targets.

Table 1: Selected Patents Related to Pyrazine Derivatives

Patent IDAssigneeTherapeutic Target(s)Relevance to Pyrazine-Benzoic Acid Derivatives
WO2002022602A3Vertex PharmaceuticalsProtein Kinases (GSK-3, Aurora)Covers pyrazine-containing compounds as kinase inhibitors for various diseases.
US9993482B2Pfizer Inc.Nav1.7 Sodium ChannelDemonstrates the use of pyrazine derivatives in the development of pain therapeutics.
WO2009004329A1Vertex PharmaceuticalsNot specified in abstractPart of Vertex's broader portfolio on heterocyclic compounds.

Strategic Positioning in Drug Discovery and Development Pipelines

While direct information regarding the placement of this compound within a specific drug discovery pipeline is not publicly available, the broader class of pyrazine-benzoic acid derivatives holds a strategic position. Their potential as kinase inhibitors makes them highly relevant to oncology, immunology, and neurodegenerative diseases.

Recent research has identified structurally related compounds, such as 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, as potent and selective inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a protein kinase implicated in cancer and viral infections. This discovery positions the pyrazine-benzoic acid scaffold as a promising starting point for the development of targeted therapies.

The general strategy for compounds in this class appears to be the exploration of various substitutions on the pyrazine and benzoic acid rings to optimize potency, selectivity, and pharmacokinetic properties for different biological targets. The modular nature of their synthesis allows for the creation of large compound libraries for high-throughput screening against a wide array of targets.

Identification of Future Research Avenues and Translational Opportunities

The future for pyrazine-benzoic acid derivatives, including this compound, is ripe with research and translational opportunities. Building on existing knowledge, several key avenues can be identified.

Target Deconvolution and Expansion: A primary area of future research will be to identify the specific molecular targets of this compound and similar analogs. The recent success in identifying CSNK2A1 as a target for related compounds provides a strong rationale for screening this compound against a panel of kinases and other relevant enzymes.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to unlock the full potential of this chemical class. By modifying the methyl group on the pyrazine ring and exploring different ether linkages and substitution patterns on the benzoic acid, researchers can develop a comprehensive understanding of how structural changes affect biological activity. This will enable the design of more potent and selective inhibitors.

Translational Studies in Oncology: Given the role of kinases in cancer, a significant translational opportunity lies in evaluating the anti-proliferative and anti-tumor effects of optimized pyrazine-benzoic acid derivatives in various cancer models. Research into their efficacy in combination with existing chemotherapies or immunotherapies could also yield promising results.

Exploration of Other Therapeutic Areas: The demonstrated activity of pyrazine derivatives against targets like Nav1.7 suggests that their therapeutic potential is not limited to oncology. Future research should explore their utility in treating chronic pain, inflammatory conditions, and neurodegenerative diseases.

Table 2: Research Findings on a Structurally Related Pyrazine-Benzoic Acid Derivative

Compound ClassKey Research FindingPotential Future Direction for this compound
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsIdentified as potent and selective inhibitors of CSNK2A1 with antiviral activity. nih.govnih.govScreening against a panel of kinases, including CSNK2A1, to determine its specific biological target(s).
SAR studies revealed the importance of the substitution at the 6-position of the pyrazine ring for selectivity. nih.govnih.govSystematic modification of the methyl group and ether linkage to optimize potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with benzoic acid precursors. For example, esterification or nucleophilic aromatic substitution under acidic/basic conditions can introduce the pyrazinyloxy group. Reaction parameters such as temperature (e.g., reflux vs. ambient), solvent polarity, and catalysts (e.g., sulfuric acid for esterification) critically affect yield and purity. Monitoring via TLC or HPLC is essential to optimize conditions . Purification often employs recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) tailored to solubility profiles .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with pyrazine protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) and benzoic acid protons in the δ 6.5–8.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (230.21 g/mol) and fragmentation patterns .
  • Melting Point Analysis : Consistent with literature values (188–189.5°C) to confirm purity .

Q. How can researchers optimize crystallization for X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from a saturated solution in a mixed solvent system (e.g., DMSO/water) promotes single-crystal growth. SHELXL software is widely used for structure refinement, leveraging its robust algorithms for handling high-resolution data and potential twinning issues. Preferential orientation corrections may be required due to the planar pyrazine ring .

Q. What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct Formation : Competing reactions (e.g., over-esterification) can occur if stoichiometry or temperature is poorly controlled. Use excess benzoic acid derivatives to drive the reaction forward .
  • Hydrolysis Sensitivity : The ester linkage may degrade under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are recommended during derivatization .

Q. How should researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve baseline separation of impurities. Purity ≥97% is typically required for reliable bioactivity data. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for derivatization. Molecular docking (e.g., AutoDock Vina) screens potential interactions with target proteins (e.g., enzymes or receptors). For example, hydrazide-hydrazone derivatives (see related compounds) show enhanced binding affinity due to hydrogen-bonding motifs .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening. For example, hindered rotation of the pyrazine ring may cause splitting at lower temperatures .
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify ambiguous pyrazine signals in crowded spectral regions .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., π-π stacking between pyrazine rings and hydrogen-bonding networks via carboxylic acid groups). These interactions correlate with solubility and thermal stability. Hirshfeld surface analysis quantifies contact contributions, guiding co-crystal design for improved bioavailability .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via LC-MS.
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution in tissue samples, revealing metabolic byproducts .

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for specific therapeutic targets?

  • Methodological Answer :
    Systematic substitution at the pyrazine methyl group or benzoic acid carboxyl position generates analogs for SAR. For example:
  • Pyrazine Modifications : Introducing electron-withdrawing groups (e.g., -Cl) alters π-stacking capacity.
  • Carboxyl Bioisosteres : Replacing -COOH with tetrazoles improves metabolic stability while retaining acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.